molecular formula C19H22N2O3 B11098230 Benzyl {1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}carbamate

Benzyl {1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}carbamate

Cat. No.: B11098230
M. Wt: 326.4 g/mol
InChI Key: LXAIEZHRLGCNBL-UHFFFAOYSA-N
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Description

BENZYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE is a compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE can be achieved through several methods:

Industrial Production Methods

Industrial production methods for carbamates often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of nonmetallic regenerable reagents and catalysts like DBU for CO2 capture enables the direct conversion of low-concentration CO2 into carbamates .

Chemical Reactions Analysis

Types of Reactions

BENZYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

BENZYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of BENZYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-17(11-14(13)2)21-18(22)15(3)20-19(23)24-12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

LXAIEZHRLGCNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2)C

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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